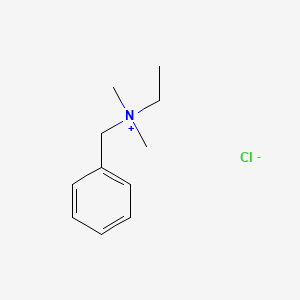
Benzylethyldimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylethyldimethylammonium chloride is a quaternary ammonium compound with the molecular formula C11H18ClN. It is a white crystalline solid known for its excellent solubility in polar solvents and high catalytic activity. This compound is widely used as a phase transfer catalyst, facilitating the transfer of ions from one phase to another, which is crucial in various organic synthesis reactions .
準備方法
Synthetic Routes and Reaction Conditions
Benzylethyldimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with ethyldimethylamine in the presence of a solvent such as acetone. The reaction is typically carried out at a moderate temperature to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar quaternization process but on a larger scale. The use of a single solvent like acetone is preferred due to its ability to be recycled, thus reducing production costs and environmental impact. The reaction conditions are optimized to achieve high yield and minimal impurities .
化学反応の分析
Types of Reactions
Benzylethyldimethylammonium chloride undergoes various types of chemical reactions, including:
Quaternization: The formation of quaternary ammonium salts.
Oxidation: The loss of electrons or an increase in oxidation state.
Common Reagents and Conditions
Quaternization: Benzyl chloride and ethyldimethylamine in acetone.
Alkylation: Alkyl halides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from these reactions include various quaternary ammonium salts, alkylated compounds, and oxidized derivatives .
科学的研究の応用
Benzylethyldimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions that involve ionic species.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of benzylethyldimethylammonium chloride involves its ability to bind to the phospholipids and proteins of microbial cell membranes. This binding impairs membrane permeability, leading to the disruption of essential cellular processes and ultimately causing cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .
類似化合物との比較
Similar Compounds
- Benzyltriethylammonium chloride
- Benzyltrimethylammonium chloride
- Benzylbenzyldimethylammonium chloride
Uniqueness
Benzylethyldimethylammonium chloride is unique due to its specific molecular structure, which imparts high catalytic activity and selectivity. Its ability to act as a phase transfer catalyst and its broad-spectrum antimicrobial properties set it apart from other similar compounds .
特性
CAS番号 |
5197-80-8 |
|---|---|
分子式 |
C11H18N.Cl C11H18ClN |
分子量 |
199.72 g/mol |
IUPAC名 |
benzyl-ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-4-12(2,3)10-11-8-6-5-7-9-11;/h5-9H,4,10H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
IUHDTQIYNQQIBP-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
物理的記述 |
10-30% Aqueous solution: Liquid with a bland odor; [P.B. Gast and Sons MSDS] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
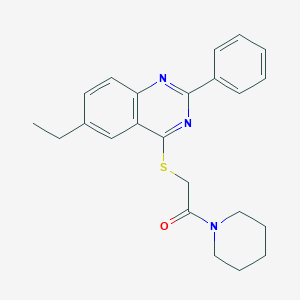
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
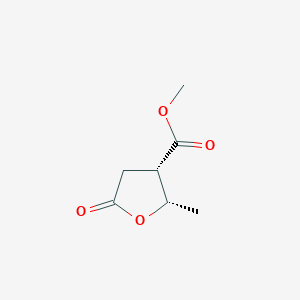
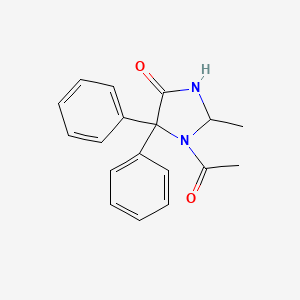

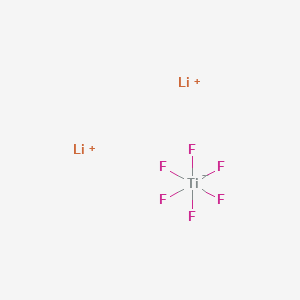
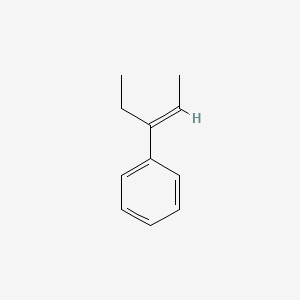
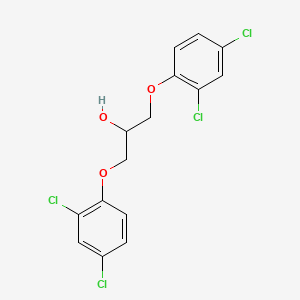
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
